Gefapixant
Vue d'ensemble
Description
Gefapixant est un antagoniste oral du récepteur P2X3 qui a démontré son efficacité et sa sécurité dans le traitement de la toux chronique réfractaire et de la toux chronique inexpliquée . Il agit en réduisant le réflexe de toux chez les patients atteints de toux chronique . This compound a été approuvé pour une utilisation au Japon, en Suisse et dans l'Union européenne pour le traitement de la toux chronique .
Applications De Recherche Scientifique
Gefapixant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study P2X3 receptor antagonism and its effects on various biochemical pathways.
Medicine: Primarily used in clinical trials to evaluate its efficacy and safety in treating chronic cough.
Industry: Utilized in the development of new pharmaceuticals targeting P2X3 receptors.
Mécanisme D'action
Target of Action
Gefapixant primarily targets the P2X3 receptors . These receptors are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . They play a crucial role in the activation of sensory fibers that mediate cough .
Mode of Action
This compound acts as a selective antagonist of P2X3 receptors, with some activity against the P2X2/3 receptor subtype . By inhibiting the activation of the P2X3 receptor, this compound reduces the cough reflex in patients with refractory or unexplained chronic cough .
Biochemical Pathways
The P2X3 receptors are activated by adenosine triphosphate (ATP). Excessive ATP signaling via P2X3 receptors is implicated in refractory chronic cough . This compound, by antagonizing these receptors, inhibits this activation, thereby alleviating the cough .
Pharmacokinetics
The primary biotransformation pathways observed in this compound include hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation . Peak plasma concentrations of this compound are reached 3–4 hours after administration . With multiple dosing, steady-state plasma concentrations are reached after approximately 6 days .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction in the frequency of coughing. Clinical trials have shown that this compound (45 mg twice daily) was associated with a significant reduction in 24-hour cough frequency .
Analyse Biochimique
Biochemical Properties
Gefapixant is a selective antagonist of P2X3 receptors, with some activity against the P2X2/3 receptor subtype . P2X3 receptors are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . In vitro, this compound had nanomolar potency for the human P2X3 homotrimeric channel and P2X2/3 hetero-trimeric channel .
Cellular Effects
This compound exerts its therapeutic effects by suppressing the cough reflex initiated by sensory C fibers of the vagus nerve . It inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex . In clinical studies, patients experienced a significant reduction in 24-hour cough frequency compared to placebo .
Molecular Mechanism
The molecular mechanism of this compound involves the selective antagonism of P2X3 receptors . The activation of these receptors is perceived as an urge to cough and initiates a cough reflex . This compound inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex .
Temporal Effects in Laboratory Settings
This compound has shown significant reductions in 24-hour cough frequency compared to placebo at week 12 in COUGH-1 and at week 24 in COUGH-2 . These reductions were apparent by Week 4 and persisted throughout the remainder of the primary efficacy period .
Metabolic Pathways
This compound is relatively minimally metabolized . Following oral administration, only 14% of the administered dose was recovered as metabolites in the urine and feces . The primary biotransformation pathways observed in this compound ADME studies included hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation .
Subcellular Localization
The subcellular localization of this compound is related to its target, the P2X3 receptors. These receptors are located on sensory C fibers of the vagus nerve in the airways . This compound, as a selective antagonist, binds to these receptors, thereby reducing the activation of these fibers and the subsequent cough reflex .
Méthodes De Préparation
Gefapixant peut être préparé sous diverses formes solides, notamment des polymorphes cristallins, des sels et des cocristaux . La voie de synthèse implique la préparation du 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-méthoxy-benzènesulfonamide . Le procédé comprend la réaction de matières premières appropriées dans des conditions spécifiques pour obtenir le composé souhaité. Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en garantissant la rentabilité et la possibilité d'adaptation à l'échelle industrielle .
Analyse Des Réactions Chimiques
Gefapixant subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur P2X3 et ses effets sur diverses voies biochimiques.
Médecine : Principalement utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de la toux chronique.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs P2X3.
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement les récepteurs P2X3, qui sont des canaux ioniques dépendants de l'ATP présents sur les fibres nerveuses sensorielles C du nerf vague dans les voies respiratoires . En bloquant ces récepteurs, this compound réduit le réflexe de toux déclenché par les fibres nerveuses sensorielles . Ce mécanisme est particulièrement efficace chez les patients souffrant de toux chronique réfractaire ou inexpliquée, car il cible les voies neurales sous-jacentes impliquées dans la toux chronique .
Comparaison Avec Des Composés Similaires
Gefapixant est comparé à d'autres antagonistes du récepteur P2X3, tels qu'eliapixant, BLU-5937 et sivopixant . Ces composés ciblent également les récepteurs P2X3 mais diffèrent par leur sélectivité et leurs profils d'effets secondaires. Par exemple, eliapixant et BLU-5937 sont plus sélectifs pour les récepteurs P2X3 et présentent des taux d'événements indésirables liés au goût moins élevés que this compound . Cette sélectivité les rend potentiellement plus favorables pour une utilisation clinique chez les patients sensibles aux troubles du goût .
Composés similaires
Eliapixant : Un antagoniste sélectif du récepteur P2X3 avec une incidence plus faible d'événements indésirables liés au goût.
BLU-5937 : Un autre antagoniste sélectif du récepteur P2X3 avec un profil de sécurité favorable.
Sivopixant : Un antagoniste sélectif du récepteur P2X3 en cours d'investigation pour ses applications thérapeutiques potentielles.
La particularité de this compound réside dans son profil d'efficacité et de sécurité établi dans le traitement de la toux chronique, ce qui en fait un atout précieux parmi les options thérapeutiques disponibles pour cette affection .
Propriétés
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015787-98-0 | |
Record name | Gefapixant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefapixant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gefapixant interact with its target and what are the downstream effects?
A1: this compound acts as a selective antagonist of the P2X3 receptor, a subtype of purinergic receptors. [] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). [] By binding to P2X3, this compound blocks ATP-mediated signaling, thus reducing the activation of sensory nerve fibers, particularly C-fibers in the airways. [, ] This inhibition of P2X3 signaling ultimately leads to a reduction in cough reflex sensitivity. [, ]
Q2: Does this compound demonstrate selectivity for P2X3 over other P2X subtypes?
A2: While this compound exhibits selectivity for the P2X3 homotrimer, it can also modulate the activity of the P2X2/3 heterotrimer. [, ] This lack of complete selectivity is believed to contribute to taste disturbances observed as a side effect. [, ] Newer compounds, like Sivopixant, demonstrate higher selectivity for P2X3 over P2X2/3, potentially reducing the risk of taste-related side effects. []
Q3: What is the significance of ATP and P2X3 in chronic cough?
A3: Chronic cough is often associated with hypersensitivity of the cough reflex. [] ATP, released upon tissue injury or inflammation, acts as a key signaling molecule in the cough reflex pathway. [, ] P2X3 receptors, located on sensory nerve endings in the airways, are activated by ATP, leading to neuronal signaling and ultimately cough. [, ] Therefore, inhibiting P2X3 with this compound can effectively reduce cough hypersensitivity in patients with chronic cough. [, ]
Q4: What is the primary route of this compound elimination?
A4: this compound is primarily eliminated through renal excretion, with approximately 64% of the administered dose recovered unchanged in urine. [] Metabolism plays a minor role in this compound elimination. []
Q5: How does renal impairment affect this compound exposure?
A5: Renal impairment significantly impacts this compound exposure. [] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a 1.87-, 2.79-, and 3.76-fold increase in exposure, respectively. [] Dose adjustments are recommended for patients with severe renal impairment. []
Q6: Does this compound interact with the OATP1B1 drug transporter?
A7: A study using pitavastatin, a sensitive OATP1B1 substrate, revealed that this compound does not significantly affect pitavastatin exposure. [] This indicates that this compound has a low potential to inhibit the OATP1B1 transporter in a clinically relevant manner. []
Q7: How is this compound typically administered and what is the rationale for the dosing regimen?
A8: this compound is typically administered orally twice daily. [] The pharmacokinetic profile, characterized by an accumulation ratio of approximately 2 at steady state and a mean apparent terminal half-life ranging from 8.2 to 9.6 hours, supports this regimen. []
Q8: What is the evidence supporting the efficacy of this compound in treating chronic cough?
A9: Several clinical trials have investigated the efficacy of this compound in patients with refractory or unexplained chronic cough. Meta-analyses of these trials indicate that moderate to high doses of this compound effectively reduce both objective 24-hour cough frequency and awake cough frequency compared to placebo. [, ]
Q9: What dose of this compound is most effective in reducing cough frequency?
A10: Meta-analysis suggests a dose-dependent effect of this compound on cough frequency. [] Moderate doses (45–50 mg twice daily) show efficacy, but high doses (≥100 mg twice daily) demonstrate a more substantial reduction in both 24-hour and awake cough frequency. [] Notably, high doses also specifically improve nighttime cough frequency, which is not observed with moderate doses. []
Q10: What formulation challenges were encountered during the development of this compound?
A12: Initially, the free base formulation of this compound (F01) exhibited variable bioavailability and sensitivity to food and gastric pH. []
Q11: How were these formulation challenges addressed?
A13: To overcome the limitations of the free base formulation, a citric acid salt formulation (F04) was developed. [] This new formulation demonstrated enhanced drug solubilization, comparable bioavailability to the modified free base formulation (F02), and minimal impact from food or proton pump inhibitors (PPIs). []
Q12: What formulation of this compound is used in the commercial product?
A14: The commercial product utilizes a slightly modified version of the F04 formulation, designated as F04B. [] This formulation has been shown to be bioequivalent to F04A, ensuring consistent pharmacokinetic properties and clinical performance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.